

A Comparative Meta-Analysis of Doxacurium Chloride Clinical Trial Data

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Compound of Interest

Compound Name: Doxacurium chloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **doxacurium chloride**, a long-acting, non-depolarizing neuromuscular blocking agent.^{[1][2]} Its purpose is to offer an objective comparison with other neuromuscular blocking agents, supported by experimental data, to aid in research and drug development. **Doxacurium chloride** acts by competitively binding to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine and resulting in a block of neuromuscular transmission.^[1]

Comparative Pharmacodynamics

Doxacurium chloride is noted for its potency, being approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine.^{[1][2]} The average ED₉₅ (the dose required to produce 95% suppression of the adductor pollicis muscle twitch response) for **doxacurium chloride** in adults under balanced anesthesia is 0.025 mg/kg.

The following table summarizes the dose-dependent neuromuscular blocking effects of **doxacurium chloride** from clinical trials.

Dose (mg/kg)	Time to Maximum Block (minutes)	Clinical Duration (minutes to 25% Recovery)
0.025 (ED95)	9.3 (range: 5.4-16)	55 (range: 9-145)
0.05 (2 x ED95)	5.2 (range: 2.5-13)	100 (range: 39-232)
0.08 (3 x ED95)	3.5 (range: 2.4-5)	160 (range: 110-338)

Data derived from clinical trials in adult patients under balanced anesthesia.

A comparative study with pancuronium in critically ill patients requiring mechanical ventilation for over 24 hours showed that while both drugs had a similar onset of action and duration of neuromuscular blockade, the recovery time was significantly shorter and less variable for the doxacurium group (138 +/- 46 minutes) compared to the pancuronium group (279 +/- 229 minutes).

Cardiovascular and Hemodynamic Stability

A key advantage of **doxacurium chloride** highlighted in clinical trials is its cardiovascular stability. Administration of doses up to 0.08 mg/kg did not show dose-related effects on mean arterial blood pressure or heart rate in healthy adults or in patients with serious cardiovascular disease. Furthermore, these doses were not associated with dose-dependent changes in mean plasma histamine concentration, indicating a low potential for histamine-related side effects such as bronchospasm, hypotension, and tachycardia. In a study comparing doxacurium to pancuronium in ICU patients, the pancuronium group showed a statistically significant increase in heart rate after the initial dose, a side effect not observed with doxacurium.

Pharmacokinetics

The pharmacokinetic profile of **doxacurium chloride** is characterized by a linear dose-response relationship. It is not significantly metabolized and is primarily eliminated unchanged in the urine and bile. Plasma protein binding is approximately 30%.

The following table summarizes key pharmacokinetic parameters of **doxacurium chloride** in different patient populations.

Patient Population	Clearance (mL/min/kg)	Half-Life (minutes)	Volume of Distribution (L/kg)
Healthy Young Adults	2.66	99	0.11-0.43
Elderly Patients (70-83 yrs)	1.75 +/- 0.16	120 +/- 10	Not Specified
Kidney Transplant Patients	1.23	221 +/- 156	0.17-0.55
Liver Transplant Patients	2.3	115 +/- 31	0.17-0.35

Data compiled from multiple pharmacokinetic studies.

Experimental Protocols

Neuromuscular Blockade Monitoring:

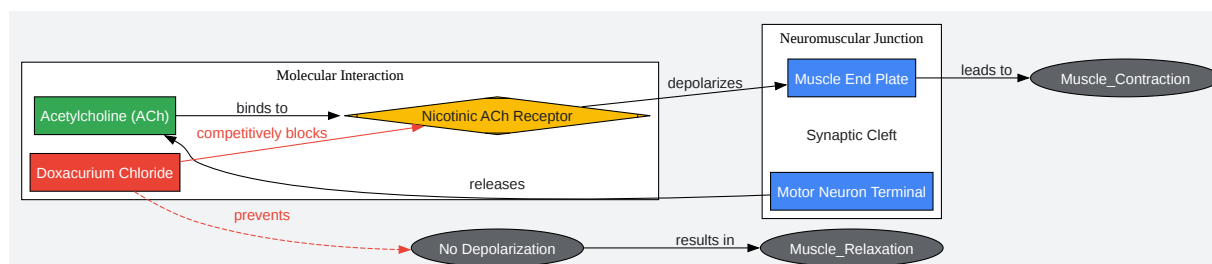
A common methodology cited in clinical trials for assessing the degree of neuromuscular blockade involves the following steps:

- **Stimulation:** The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator.
- **Measurement:** The evoked response of the adductor pollicis muscle is measured. This is often done using a force displacement transducer to record the twitch response.
- **Train-of-Four (TOF) Stimulation:** A series of four supramaximal stimuli are delivered at a frequency of 2 Hz. The ratio of the fourth twitch height to the first twitch height (T4/T1 ratio) is a sensitive measure of non-depolarizing neuromuscular block.
- **Data Recording:** The degree of block is quantified as the percentage of suppression of the twitch response compared to the baseline measurement before drug administration.

Mechanism of Action and Reversal

Doxacurium chloride functions as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor endplate. This competitive inhibition prevents depolarization of the

muscle fiber and subsequent contraction.



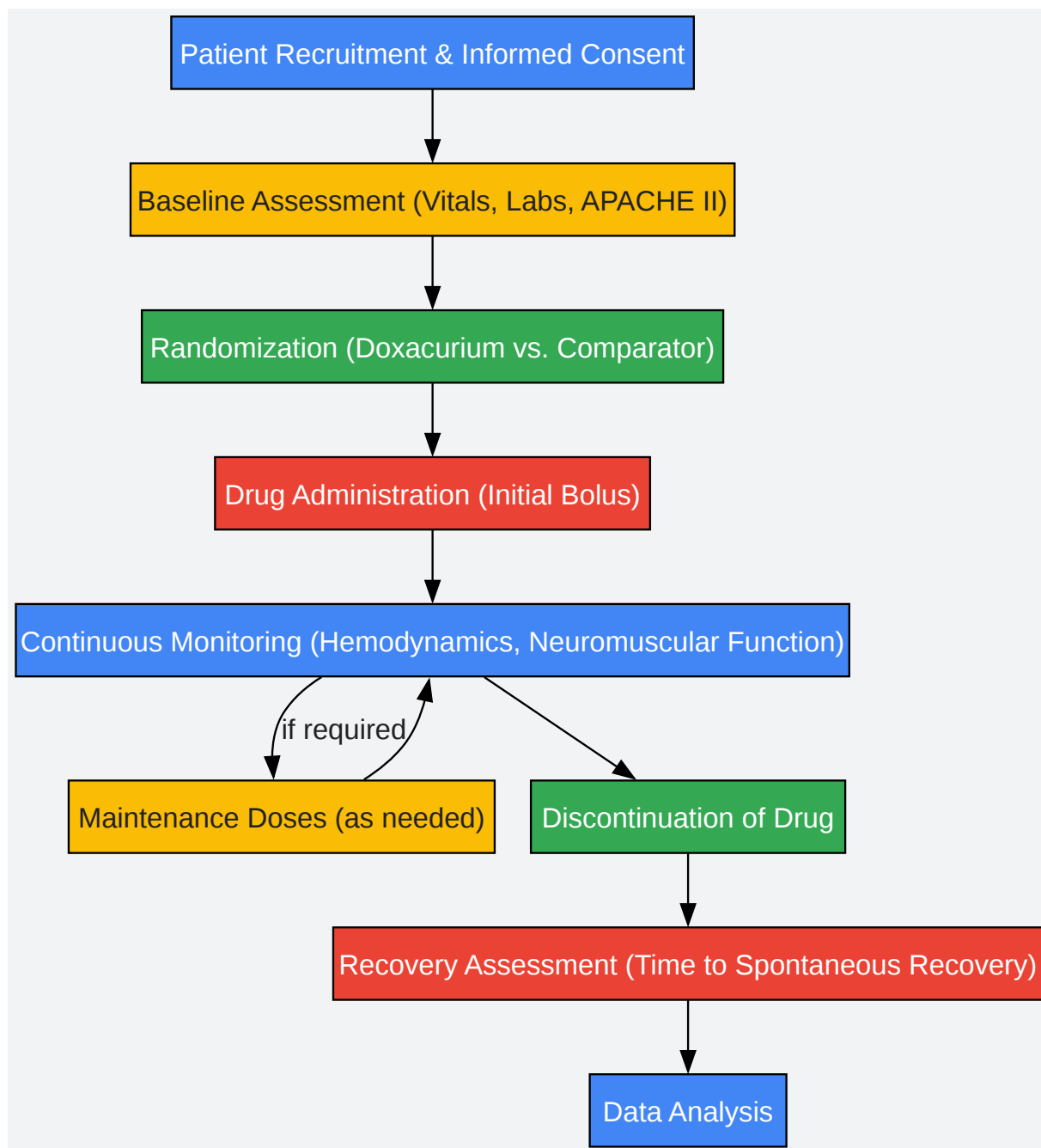
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Caption: Competitive antagonism of acetylcholine by doxacurium at the neuromuscular junction.

The neuromuscular block induced by **doxacurium chloride** can be reversed by acetylcholinesterase inhibitors, such as neostigmine. These agents increase the amount of acetylcholine in the synaptic cleft, which can then more effectively compete with doxacurium for binding to the nicotinic receptors.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating a neuromuscular blocking agent like **doxacurium chloride**.



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Caption: A generalized workflow for a comparative clinical trial of neuromuscular blocking agents.

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References

- 1. go.drugbank.com [go.drugbank.com]
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